2-Amino-4-{3-bromo-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl}-7-hydroxy-4H-chromene-3-carbonitrile
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Overview
Description
2-Amino-4-{3-bromo-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl}-7-hydroxy-4H-chromene-3-carbonitrile is a complex organic compound with a unique structure that includes a chromene core, substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-{3-bromo-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl}-7-hydroxy-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of aromatic aldehydes, malononitrile, and substituted resorcinols in the presence of a base such as sodium carbonate in ethanol . This one-pot synthesis is efficient and yields the desired chromene derivatives in moderate to high yields.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-{3-bromo-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl}-7-hydroxy-4H-chromene-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve solvents like ethanol or methanol and may require catalysts or bases to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
2-Amino-4-{3-bromo-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl}-7-hydroxy-4H-chromene-3-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound could be explored for drug development, particularly for its potential therapeutic effects.
Industry: It may be used in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism by which 2-Amino-4-{3-bromo-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl}-7-hydroxy-4H-chromene-3-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or binding to receptor sites, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-7-hydroxy-4H-chromene-3-carbonitriles: These compounds share the chromene core and have similar synthetic routes and applications.
Indole Derivatives: Indole derivatives are another class of compounds with diverse biological activities and applications.
Uniqueness
What sets 2-Amino-4-{3-bromo-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl}-7-hydroxy-4H-chromene-3-carbonitrile apart is its specific substitution pattern, which can impart unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C25H21BrN2O4 |
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Molecular Weight |
493.3 g/mol |
IUPAC Name |
2-amino-4-[3-bromo-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-7-hydroxy-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C25H21BrN2O4/c1-14-3-5-15(6-4-14)13-31-24-20(26)9-16(10-22(24)30-2)23-18-8-7-17(29)11-21(18)32-25(28)19(23)12-27/h3-11,23,29H,13,28H2,1-2H3 |
InChI Key |
HXAXQRULFAOIOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2Br)C3C4=C(C=C(C=C4)O)OC(=C3C#N)N)OC |
Origin of Product |
United States |
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